molecular formula C19H19NO4S B5152701 methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5152701
M. Wt: 357.4 g/mol
InChI Key: QREFLTWXDHOILR-DHZHZOJOSA-N
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Description

The compound methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (hereafter referred to as the "target compound") belongs to a class of functionalized cyclopenta[b]thiophene derivatives. This article compares the target compound with structurally related analogs, focusing on substituent variations, synthetic methodologies, and molecular properties.

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-23-13-9-6-12(7-10-13)8-11-16(21)20-18-17(19(22)24-2)14-4-3-5-15(14)25-18/h6-11H,3-5H2,1-2H3,(H,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREFLTWXDHOILR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenyl Group: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl group.

    Cyclopenta[b]thiophene Ring Formation: The cyclopenta[b]thiophene ring is synthesized through a series of cyclization reactions involving thiophene derivatives.

    Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound ID Substituent(s) on Aromatic Ring Ester Group Molecular Formula Molecular Weight (g/mol) Key Differences
Target 4-OCH₃ Methyl C₁₉H₁₉NO₄S 373.43 Reference compound.
3,4-(OCH₃)₂ Ethyl C₂₁H₂₃NO₅S 401.48 Increased electron-donating effect; higher molecular weight.
2,5-(OCH₃)₂ Ethyl C₂₁H₂₃NO₅S 401.48 Altered electronic distribution due to meta-substitution.
4-OH Ethyl C₁₉H₂₁NO₅S 390.14 Hydroxyl group enhances polarity and hydrogen-bonding capacity.
2-F Ethyl C₁₉H₁₈FNO₃S 367.42 Electron-withdrawing fluorine alters reactivity and binding.

Ester Group Modifications

Compound ID Ester Group Key Differences
Target Methyl Lower lipophilicity compared to ethyl esters; faster metabolic hydrolysis.
Ethyl Increased lipophilicity; slower hydrolysis, potentially enhancing bioavailability.
Ethyl Modified acyl chain (4-methoxy-4-oxobutanoyl) introduces conformational flexibility.

Acyl Chain Diversity

Compound ID Acyl Chain Structure Key Differences
Thioxomethyl-linked diethoxyphenylethylamine Sulfur atom enhances π-π stacking; bulky substituent reduces solubility.
2-Furoylamino-phenyl Heterocyclic furan introduces additional hydrogen-bonding sites.
Diphenylacetyl High lipophilicity due to aromatic bulk; potential for improved membrane permeability.

Physicochemical and Analytical Comparisons

  • Molecular Weight : The target compound (373.43 g/mol) is lighter than di-methoxy analogs (401.48 g/mol, ) but heavier than hydroxy-substituted derivatives (390.14 g/mol, ).
  • Crystallography : Tools like SHELX (Evidence ) are commonly used for structural determination across analogs.

Biological Activity

Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a thiophene ring and a methoxyphenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H21NO4S
  • Molecular Weight : 407.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, leading to significant biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit enoyl-acyl carrier protein reductase, a key enzyme in fatty acid synthesis. This inhibition can lead to altered lipid metabolism and cellular signaling pathways.
  • Gene Expression Modulation : It can influence gene expression patterns, resulting in changes in cellular functions and metabolic processes. For instance, its effects on the MAPK/ERK signaling pathway have been documented, which is crucial for cell proliferation and differentiation.

Biological Activities

This compound exhibits several pharmacological properties:

  • Anticancer Activity : Studies have demonstrated its potential as an antitumor agent. For example, in vitro assays showed that the compound effectively induced apoptosis in cancer cell lines such as MCF-7 (breast cancer), with IC50 values ranging from 23.2 μM to 49.9 μM . Flow cytometry analysis revealed that the compound caused G2/M phase cell-cycle arrest, indicating its role in inhibiting cancer cell proliferation .
Biological Activity IC50 (μM) Effect
Antitumor (MCF-7 cells)23.2 - 49.9Induces apoptosis
Cell Cycle Arrest-G2/M phase arrest
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine release and influencing immune cell activity.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Study on Antitumor Activity : In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction through mitochondrial pathways .
  • Toxicology Assessments : High-dose studies revealed potential hepatotoxicity; however, lower doses were associated with beneficial metabolic modulation without significant adverse effects.
  • Pharmacokinetics : Research into the pharmacokinetics of this compound has shown that it is stable under physiological conditions but may degrade over time, affecting its long-term efficacy.

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